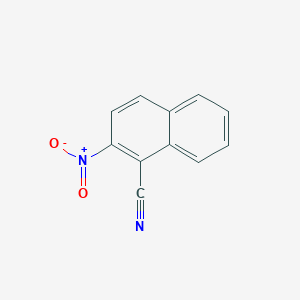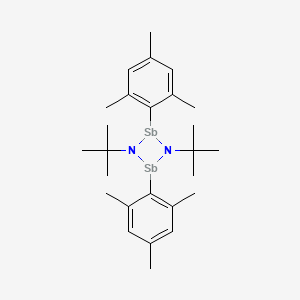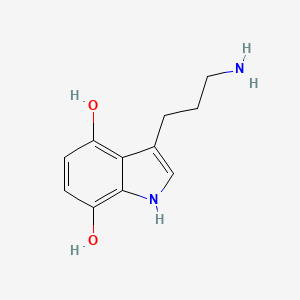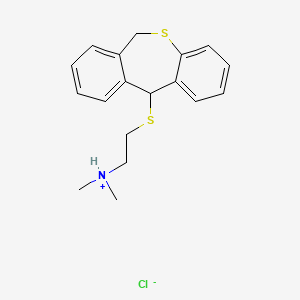
Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride can be achieved through multiple synthetic routes. One common method involves the reaction of benzocbenzothiepin derivatives with appropriate amines under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity .
化学反応の分析
Types of Reactions
2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
科学的研究の応用
2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Used in the production of dyes, electronic materials, and other industrial applications.
作用機序
The mechanism of action of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride include:
- 11-Amino-6,11-dihydro dibenzo[b,e]thiepine
- Benzo cbenzothiepin derivatives
Uniqueness
What sets 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride apart from similar compounds is its specific chemical structure, which imparts unique reactivity and potential biological activities . This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
73150-37-5 |
|---|---|
分子式 |
C18H22ClNS2 |
分子量 |
352.0 g/mol |
IUPAC名 |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NS2.ClH/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;/h3-10,18H,11-13H2,1-2H3;1H |
InChIキー |
MWYZUWVRTUXKKR-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCSC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
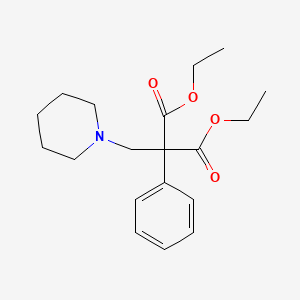
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
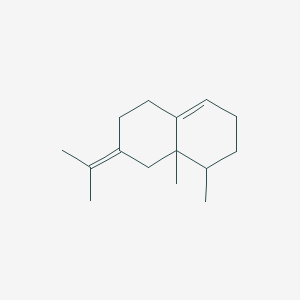
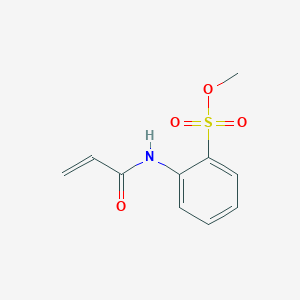
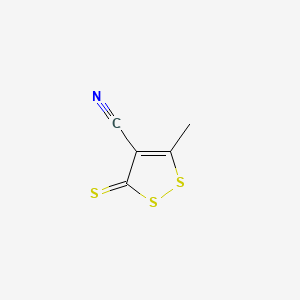
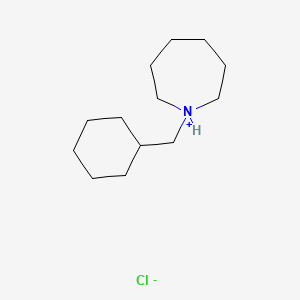
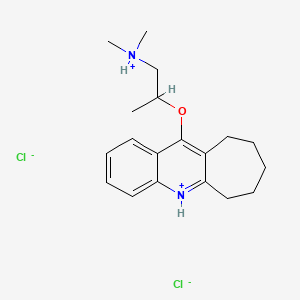
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
